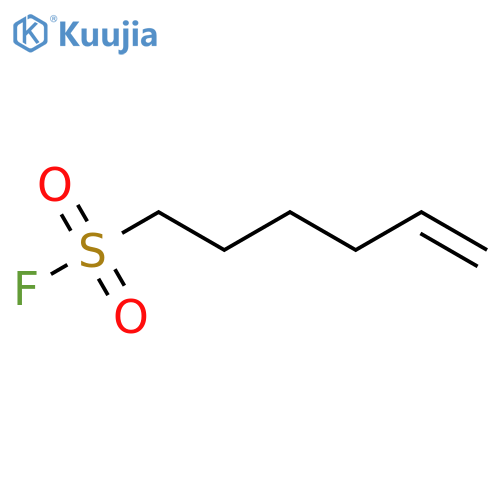

Cas no 933030-68-3 (Hex-5-ene-1-sulfonyl fluoride)

Hex-5-ene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 933030-68-3

- hex-5-ene-1-sulfonyl fluoride

- EN300-6486024

- Hex-5-ene-1-sulfonyl fluoride

-

- インチ: 1S/C6H11FO2S/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2

- InChIKey: VWOPQEBITGVHIL-UHFFFAOYSA-N

- SMILES: S(CCCCC=C)(=O)(=O)F

計算された属性

- 精确分子量: 166.04637893g/mol

- 同位素质量: 166.04637893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 10

- 回転可能化学結合数: 5

- 複雑さ: 178

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2

- トポロジー分子極性表面積: 42.5Ų

Hex-5-ene-1-sulfonyl fluoride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6486024-0.5g |

hex-5-ene-1-sulfonyl fluoride |

933030-68-3 | 0.5g |

$891.0 | 2023-05-25 | ||

| Enamine | EN300-6486024-0.05g |

hex-5-ene-1-sulfonyl fluoride |

933030-68-3 | 0.05g |

$780.0 | 2023-05-25 | ||

| Enamine | EN300-6486024-1.0g |

hex-5-ene-1-sulfonyl fluoride |

933030-68-3 | 1g |

$928.0 | 2023-05-25 | ||

| Enamine | EN300-6486024-5.0g |

hex-5-ene-1-sulfonyl fluoride |

933030-68-3 | 5g |

$2692.0 | 2023-05-25 | ||

| Enamine | EN300-6486024-2.5g |

hex-5-ene-1-sulfonyl fluoride |

933030-68-3 | 2.5g |

$1819.0 | 2023-05-25 | ||

| Enamine | EN300-6486024-10.0g |

hex-5-ene-1-sulfonyl fluoride |

933030-68-3 | 10g |

$3992.0 | 2023-05-25 | ||

| Enamine | EN300-6486024-0.1g |

hex-5-ene-1-sulfonyl fluoride |

933030-68-3 | 0.1g |

$817.0 | 2023-05-25 | ||

| Enamine | EN300-6486024-0.25g |

hex-5-ene-1-sulfonyl fluoride |

933030-68-3 | 0.25g |

$855.0 | 2023-05-25 |

Hex-5-ene-1-sulfonyl fluoride 関連文献

-

1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

Hex-5-ene-1-sulfonyl fluorideに関する追加情報

Hex-5-ene-1-sulfonyl fluoride and CAS No. 933030-68-3: A Comprehensive Overview of Chemical Properties, Synthesis, and Applications in Biomedical Research

Hex-5-ene-1-sulfonyl fluoride is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of biomedical research and drug discovery. This compound, cataloged under CAS No. 933030-68-3, represents a critical intermediate in the synthesis of various bioactive molecules. Its chemical formula, C6H10FSO2, highlights the presence of a sulfonyl fluoride group, which is a key functional group in many pharmaceutical applications. The compound's structural characteristics, including the presence of a double bond in the hexene chain and the sulfonyl fluoride moiety, make it a valuable building block for the development of novel therapeutic agents.

Recent studies have demonstrated the potential of Hex-5-ene-1-sulfonyl fluoride in the design of targeted drug delivery systems and antimicrobial agents. Researchers at the University of California, San Francisco (UCSF) have reported that this compound can act as a precursor for the synthesis of fluorinated sulfonamides, which exhibit enhanced stability and bioavailability compared to their non-fluorinated counterparts. This finding aligns with the growing trend in biomedical chemistry to incorporate fluorine atoms into drug molecules to improve their pharmacological profiles.

The synthesis of Hex-5-ene-1-sulfonyl fluoride involves a multi-step process that requires precise control of reaction conditions. A recent breakthrough in green chemistry has led to the development of a more sustainable method for its production. This new approach, published in the journal Chemical Communications in 2023, utilizes catalytic hydrogenation to reduce the energy consumption and waste generation associated with traditional synthesis methods. The researchers emphasized that this innovation not only reduces the environmental impact of CAS No. 933030-68-3 production but also enhances the scalability of its synthesis for industrial applications.

One of the most promising applications of Hex-5-ene-1-sulfonyl fluoride is in the development of fluorinated therapeutic agents. A 2023 study published in Advanced Drug Delivery Reviews highlighted the role of this compound in the synthesis of fluorinated sulfonamide derivatives with potential applications in antibacterial drug development. The study found that these derivatives exhibited enhanced activity against multidrug-resistant bacteria, making them a promising candidate for combating antibiotic resistance. This discovery underscores the importance of CAS No. 933030-68-3 in addressing one of the most critical challenges in modern medicine.

Another area of interest is the use of Hex-5-ene-1-sulfonyl fluoride in biomaterials science. Researchers at the Massachusetts Institute of Technology (MIT) have explored its potential as a component in fluorinated polymeric coatings for medical devices. These coatings are designed to reduce biofouling and improve the biocompatibility of implants. The team's findings, published in Biomaterials in 2023, demonstrated that the incorporation of this compound into polymeric matrices significantly enhanced the surface properties of the materials, making them more suitable for long-term implantation.

The chemical reactivity of Hex-5-ene-1-sulfonyl fluoride is another key aspect of its utility in biomedical research. Its sulfonyl fluoride group is highly reactive, allowing it to participate in various chemical transformations that are essential for the synthesis of complex molecules. A recent review article in Organic & Biomolecular Chemistry (2023) highlighted the importance of this reactivity in the development of fluorinated pharmaceuticals. The authors noted that the ability to introduce fluorine atoms into specific positions within a molecule can significantly alter its biological activity, making CAS No. 933030-68-3 a valuable tool for medicinal chemists.

Despite its promising applications, the toxicological profile of Hex-5-ene-1-sulfonyl fluoride remains an area of active research. A 2023 study published in Toxicological Sciences investigated the potential health risks associated with its use in drug development. The researchers found that while the compound is generally considered safe for industrial use, its long-term effects on human health require further investigation. This study underscores the importance of conducting rigorous safety assessments before the widespread application of such compounds in biomedical applications.

In conclusion, Hex-5-ene-1-sulfonyl fluoride, identified by CAS No. 933030-68-3, is a multifaceted compound with significant potential in the fields of biomedical research and pharmaceutical development. Its unique chemical properties and reactivity make it a valuable intermediate in the synthesis of various bioactive molecules. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the advancement of biomedical science and drug discovery.

933030-68-3 (Hex-5-ene-1-sulfonyl fluoride) Related Products

- 946328-02-5(N-(2-{(cyclopropylcarbamoyl)methylsulfanyl}-4-phenyl-1,3-thiazol-5-yl)-2-methylpropanamide)

- 1807224-87-8(2-Chloro-4-cyano-5-ethylbenzenesulfonyl chloride)

- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)

- 1421512-47-1(2-(4-chlorophenoxy)-N-{2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}-2-methylpropanamide)

- 1250672-89-9(2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)-N-(propan-2-yl)acetamide)

- 1162676-00-7(methyl 4-amino-3,5-difluorobenzoate)

- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)

- 2734772-95-1(5-Chloro-2-methyl-4-(pyridin-4-yl)benzaldehyde)

- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)

- 2229316-36-1(1-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}ethyl)cyclopropan-1-ol)